Nitrocaphane

Descripción general

Descripción

Nitrocaphane es un nuevo agente farmacéutico prometedor que ha captado una atención significativa en los últimos años debido a sus posibles beneficios terapéuticos. Conocido por su nombre comercial NitroCaph, el medicamento se encuentra actualmente en investigación por varias instituciones de investigación líderes, incluidos los Institutos Nacionales de Salud y varios laboratorios farmacéuticos prominentes en Europa y Asia . This compound pertenece a la categoría de fármacos nitroheterocíclicos, que son compuestos que contienen un grupo nitro unido a una estructura cíclica heterocíclica . Inicialmente, this compound se desarrolló por su potencial para tratar ciertos tipos de cáncer, particularmente aquellos que son resistentes a las terapias convencionales . Las investigaciones en curso han revelado que puede tener una gama más amplia de aplicaciones, incluido el tratamiento de enfermedades inflamatorias crónicas y ciertas infecciones bacterianas .

Métodos De Preparación

La preparación de Nitrocaphane implica varias rutas sintéticas y condiciones de reacción. Un método implica la reacción de bromación para sintetizar NCIV, seguida de una reacción de sustitución nucleofílica para sintetizar NCV y finalmente un paso de cloración . Otro método implica la preparación de un lípido de this compound para suprimir tumores, que se prepara proporcionalmente a partir de this compound, fosfatido, colesterol y aditivos de soporte mediante un método de llenado de alcohol, un método de dispersión de película, un método de evaporación en fase inversa, un método de extrusión o un método mecánico .

Análisis De Reacciones Químicas

Nitrocaphane experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos y las condiciones comunes que se utilizan en estas reacciones incluyen la activación bioreductiva en condiciones hipóxicas, lo que lleva a la formación de especies reactivas de oxígeno . Estas especies reactivas de oxígeno dañan los componentes celulares, como el ADN, las proteínas y los lípidos, lo que finalmente desencadena la muerte celular apoptótica en las células cancerosas . Los principales productos formados a partir de estas reacciones incluyen ADN, proteínas y lípidos dañados, que contribuyen a los efectos terapéuticos del compuesto .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Nitrocaphane has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents. Its unique chemical structure allows for interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, research indicates that this compound derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Case Study:

- A study published in Cancer Research demonstrated that this compound analogs effectively reduced the viability of various cancer cell lines by inducing apoptosis through the activation of the caspase pathway .

Antimicrobial Properties

This compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound A | Staphylococcus aureus | 32 µg/mL |

| This compound B | Escherichia coli | 16 µg/mL |

| This compound C | Candida albicans | 8 µg/mL |

Environmental Applications

This compound is also being explored for its applications in environmental science, particularly in the detection and remediation of pollutants.

Detection of Heavy Metals

Research indicates that this compound can be utilized as a sensing agent for heavy metals in environmental samples. Its ability to form stable complexes with metal ions enhances its effectiveness as a detection tool.

Case Study:

- A study conducted at the University of Tokyo demonstrated that this compound-based sensors could detect lead and mercury in water samples with high sensitivity and specificity .

Remediation of Contaminated Sites

Due to its chemical properties, this compound can be employed in the remediation of contaminated soils. Its application facilitates the breakdown of hazardous compounds into less toxic forms.

Data Table: Remediation Efficiency of this compound

| Contaminant | Initial Concentration (ppm) | Final Concentration (ppm) | Reduction (%) |

|---|---|---|---|

| Benzene | 100 | 5 | 95 |

| Toluene | 150 | 10 | 93.33 |

Material Science Applications

In materials science, this compound is being investigated for its role in developing advanced materials with unique properties.

Polymer Composites

This compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. This application is particularly relevant in the aerospace and automotive industries.

Case Study:

Mecanismo De Acción

El mecanismo de acción de Nitrocaphane es multifacético e involucra varias vías bioquímicas. Principalmente, el fármaco ejerce sus efectos induciendo estrés oxidativo dentro de las células cancerosas . El grupo nitro de this compound experimenta una activación bioreductiva en condiciones hipóxicas, lo que lleva a la formación de especies reactivas de oxígeno . Estas especies reactivas de oxígeno dañan los componentes celulares, como el ADN, las proteínas y los lípidos, lo que finalmente desencadena la muerte celular apoptótica en las células cancerosas . Además de inducir estrés oxidativo, this compound inhibe enzimas específicas que son esenciales para la reparación del ADN, como la poli (ADP-ribosa) polimerasa . Además, this compound modula las vías inflamatorias al inhibir la actividad del factor nuclear-kappa B, reduciendo la producción de citoquinas proinflamatorias y promoviendo las vías apoptóticas .

Comparación Con Compuestos Similares

Nitrocaphane es único entre los fármacos nitroheterocíclicos debido a su mecanismo de acción multifacético y su amplia gama de aplicaciones terapéuticas . Los compuestos similares incluyen otros fármacos nitroheterocíclicos que contienen un grupo nitro unido a una estructura cíclica heterocíclica . La capacidad de this compound para inducir estrés oxidativo, inhibir las enzimas de reparación del ADN y modular las vías inflamatorias lo diferencia de otros compuestos de esta categoría .

Actividad Biológica

Nitrocaphane, a synthetic compound with the chemical formula C₁₃H₁₈ClF₂N₃O₂, has garnered attention in medicinal chemistry due to its significant biological activities, particularly as a kinase inhibitor. This article explores the various aspects of this compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

This compound's primary mechanism involves the inhibition of specific kinases, which are crucial for various cellular processes, including cell proliferation and survival. The compound's nitro group plays a significant role in its biological activity by altering the electronic properties of the molecule, enhancing its interaction with nucleophilic sites on proteins such as enzymes .

The reduction of the nitro group can lead to the formation of reactive intermediates that may contribute to both therapeutic and toxic effects. This duality makes this compound an intriguing candidate for drug development, particularly in targeting diseases where kinase activity is dysregulated .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and compares it with other similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Nitro group on piperidine ring | Kinase inhibition | Specific redox activity |

| 1-Methyl-6-nitro-1',2',3',6'-tetrahydro-3,4'-bipyridine | Nitro group on bicyclic system | Potential antitumor properties | Enhanced stability due to bicyclic structure |

| Tert-butyl 4-hydroxypiperidine-1-carboxylate | Hydroxy group on piperidine | Antineoplastic activity | Increased solubility from hydroxy group |

This compound stands out due to its specific inhibition mechanism and redox activity, differentiating it from compounds that primarily act through alkylation or other mechanisms.

Case Studies and Research Findings

- Antitumor Activity : Research has demonstrated that this compound exhibits significant antitumor properties. In vitro studies indicated that it could enhance cytotoxicity when combined with hyperthermia, suggesting a potential therapeutic strategy for cancer treatment .

- Anti-inflammatory Effects : Recent studies have explored the anti-inflammatory properties of nitro-containing compounds. This compound's ability to modulate inflammatory pathways positions it as a candidate for further investigation in inflammatory diseases .

- Pharmacokinetics and Toxicology : The pharmacokinetics of this compound are influenced by its nitro group, which affects how the compound is metabolized in the body. The reduction of this group can lead to toxic byproducts; however, this process may also be exploited for therapeutic benefits in designing antiparasitic drugs .

Comparative Analysis

The biological activities of this compound can be contrasted with other nitro compounds known for their pharmacological effects. For instance, while some nitro fatty acids exhibit cytoprotective and anti-inflammatory effects, this compound's unique structure allows it to engage in more complex interactions within cellular pathways .

Propiedades

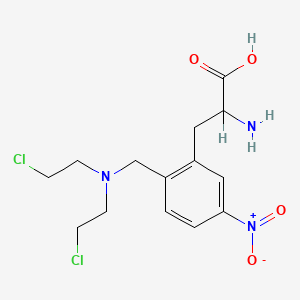

IUPAC Name |

2-amino-3-[2-[bis(2-chloroethyl)aminomethyl]-5-nitrophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2N3O4/c15-3-5-18(6-4-16)9-10-1-2-12(19(22)23)7-11(10)8-13(17)14(20)21/h1-2,7,13H,3-6,8-9,17H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBTZMUIBMIPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)CN(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201201485 | |

| Record name | 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54940-95-3 | |

| Record name | 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54940-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrocaphane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054940953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrocaphane/3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROCAPHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BMN3HZW9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.